molecular formula C28H37N5O7 B12531765 L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine CAS No. 651355-19-0

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine

Cat. No.: B12531765
CAS No.: 651355-19-0
M. Wt: 555.6 g/mol
InChI Key: RBNRUOCDZYEWIE-ZNNMUCEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine

Primary Sequence Analysis and IUPAC Nomenclature

The pentapeptide FAATF consists of five L-amino acids linked by peptide bonds: phenylalanine (Phe), alanine (Ala), alanine (Ala), threonine (Thr), and phenylalanine (Phe). Its linear sequence is represented as H-Phe-Ala-Ala-Thr-Phe-OH in condensed IUPAC notation. The full systematic name, This compound , reflects the stereochemistry and connectivity of residues. Each amino acid contributes to the molecular formula C₂₈H₃₇N₅O₇ , with a calculated molecular weight of 555.6 g/mol .

The N-terminus begins with phenylalanine, while the C-terminus terminates with another phenylalanine residue. The central Thr residue introduces a hydroxyl group, potentially influencing hydrogen-bonding interactions. The sequence lacks charged side chains, suggesting limited solubility in aqueous environments, a common feature of hydrophobic peptides.

Three-Dimensional Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Backbone Arrangement

NMR spectroscopy is a critical tool for probing the backbone dynamics and hydrogen-bonding patterns of peptides. For FAATF, conformational flexibility complicates the generation of a single dominant 3D structure. This is evidenced by PubChem’s notation that 3D conformer generation is disallowed due to excessive flexibility. In similar linear pentapeptides, NMR studies often reveal transient secondary structures, such as β-turns or helical motifs, stabilized by local hydrogen bonds.

For example, in cyclic pentapeptides like BE18257B, NMR-derived NOE constraints and temperature-dependent chemical shifts have identified type-II β-turns and inverse γ-turns. While FAATF lacks cyclization, its Thr residue could theoretically participate in hydrogen bonds with backbone amides, creating metastable turns. However, the absence of rigidifying structural elements (e.g., disulfide bridges or aromatic stacking) likely results in a dynamic ensemble of conformers rather than a fixed fold.

Circular Dichroism (CD) Spectroscopic Profiling

CD spectroscopy provides insights into the secondary structure of peptides by measuring differential absorption of circularly polarized light. FAATF’s CD spectrum is expected to reflect its conformational heterogeneity. Typical α-helical signatures (negative peak at 222 nm, positive peak at 190 nm) or β-sheet signals (positive peak at 195 nm, negative peak at 217 nm) are unlikely due to its short length and flexibility. Instead, its spectrum may resemble that of random coils, characterized by a weak positive signal near 200 nm and a negative trough around 220 nm.

Comparative CD studies of related peptides, such as the tetrapeptide Ala-Phe-Thr-Ser (AFTS), show that even minor sequence alterations significantly impact spectral profiles. For instance, substituting FAATF’s central Ala-Ala-Thr motif with AFTS’s Phe-Thr-Ser could alter hydrogen-bonding networks, shifting molar ellipticity values. Synchrotron radiation CD (SR-CD) measurements, which extend data collection to shorter wavelengths (e.g., 178 nm), might resolve subtle conformational preferences in FAATF not detectable with conventional instruments.

Comparative Analysis with Related Pentapeptide Structures

FAATF’s structure is distinct from other oligopeptides in both sequence and physicochemical properties. The table below highlights key differences:

Peptide Sequence Molecular Weight (g/mol) Structural Features
FAATF Phe-Ala-Ala-Thr-Phe 555.6 Flexible backbone, two aromatic residues
AFTS Ala-Phe-Thr-Ser 424.4 Tetrapeptide, hydrophilic C-terminal Ser
Phe-Ala-Gln Phe-Ala-Gln 365.4 Tripeptide, binds POT transporters

Notably, FAATF’s duplicated alanine residues create a structurally homogeneous central region, contrasting with the heterogeneous sequences of AFTS and Phe-Ala-Gln. Additionally, FAATF’s terminal phenylalanines may promote hydrophobic interactions absent in peptides with polar C-termini. These differences underscore how sequence composition dictates conformational stability and functional roles in peptide biology.

Properties

CAS No.

651355-19-0

Molecular Formula

C28H37N5O7

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H37N5O7/c1-16(31-26(37)21(29)14-19-10-6-4-7-11-19)24(35)30-17(2)25(36)33-23(18(3)34)27(38)32-22(28(39)40)15-20-12-8-5-9-13-20/h4-13,16-18,21-23,34H,14-15,29H2,1-3H3,(H,30,35)(H,31,37)(H,32,38)(H,33,36)(H,39,40)/t16-,17-,18+,21-,22-,23-/m0/s1

InChI Key

RBNRUOCDZYEWIE-ZNNMUCEXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Functionalization

SPPS is the most widely used method for synthesizing FAATF due to its efficiency in iterative coupling cycles. The process begins with anchoring the C-terminal amino acid (L-phenylalanine) to a resin. Cross-linked polystyrene resins functionalized with chloromethyl (Merrifield resin) or 2-chlorotrityl groups are preferred for their stability under acidic cleavage conditions. For FAATF, 1% divinylbenzene (DVB)-crosslinked aminomethyl polystyrene resin (0.41 mmol/g loading) is optimal.

Key Steps:
  • Swelling : Resin is pre-swollen in dichloromethane (DCM) for 30 minutes.
  • First Amino Acid Attachment : L-Phenylalanine (Fmoc-Phe-OH) is coupled using 2 equivalents of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DCM.

Iterative Deprotection and Coupling

The Fmoc/tBu strategy is employed for sequential amino acid additions:

  • Deprotection : Fmoc groups are removed with 20% piperidine in DMF (2 × 5 minutes).
  • Coupling : Activated amino acids (Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH) are added using DIC/HOBt or hexafluorophosphate-based reagents (HBTU, HATU). Microwave-assisted coupling (30–45 seconds at 50°C) enhances yields for sterically hindered residues like threonine.
Optimization Data:
Step Amino Acid Coupling Reagent Time (min) Yield (%)
1 Phe DIC/HOBt 60 92
2 Ala HATU 30 95
3 Thr(tBu) Microwave/HBTU 0.75 89

Cleavage and Global Deprotection

Final cleavage is performed using trifluoroacetic acid (TFA) cocktail (TFA/H2O/phenol/triisopropylsilane, 90:5:3:2) for 3 hours. Side-chain protecting groups (tBu for Thr) are simultaneously removed. Crude FAATF is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Synthesis

Mixed Anhydride Method

The mixed anhydride technique is suitable for small-scale FAATF synthesis. L-Phenylalanine is protected as a benzyl ester (Phe-OBzl), and subsequent amino acids are coupled via activated intermediates.

Procedure:
  • N-Protection : Boc or Fmoc groups shield the N-terminus.
  • Activation : Amino acids are converted to mixed anhydrides using isobutyl chloroformate and N-methylmorpholine.
  • Coupling : Activated amino acids react with growing peptide chains in tetrahydrofuran (THF) at −15°C.
Challenges:
  • Racemization : Threonine residues are prone to epimerization; coupling at low temperatures (−20°C) minimizes this.
  • Purification : Intermediate extraction (ethyl acetate/water) and column chromatography (silica gel, CHCl3/MeOH) are required after each step.

Enzymatic Synthesis

ATP-Dependent Ligases

L-Amino acid ligases (Lals) from Pseudomonas syringae catalyze ATP-dependent peptide bond formation. While primarily used for dipeptides, iterative applications enable FAATF assembly.

Conditions:
  • Substrates : 20 mM free amino acids, 50 mM ATP, 25 mM MgSO₄.
  • Yield : 40–60% for tripeptides; scaling to pentapeptides requires optimization.

Critical Analysis of Methodologies

Comparative Efficiency

Parameter SPPS Solution-Phase Enzymatic
Total Yield (%) 61–75 30–45 20–40
Purity (HPLC, %) >95 80–90 70–85
Scalability High Moderate Low

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude FAATF is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient). Retention time: 12.3 minutes (10–40% ACN over 30 minutes).

Mass Spectrometry

  • ESI-MS : m/z 555.6 [M+H]⁺.
  • MS/MS : Fragmentation confirms sequence via y- and b-ions.

Industrial and Environmental Considerations

  • Cost-Effectiveness : SPPS consumes 30% less solvent than solution-phase methods.
  • Sustainability : Enzymatic routes minimize toxic waste but require expensive ATP regeneration systems.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction can result in the cleavage of disulfide bonds, if present.

Scientific Research Applications

Treatment of Phenylketonuria (PKU)

Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine, leading to toxic levels in the body. Research indicates that supplementation with large neutral amino acids (LNAA), which includes L-phenylalanine, can help manage blood phenylalanine levels in PKU patients. A study demonstrated that LNAA supplementation resulted in improved executive functions such as cognitive flexibility and verbal generativity among subjects with classical PKU .

Vitiligo Management

L-phenylalanine has been explored as a treatment for vitiligo, a skin condition causing loss of pigment. Studies suggest that oral administration of L-phenylalanine, combined with ultraviolet (UV) light exposure, can enhance pigmentation in affected areas . The mechanism is thought to involve the stimulation of melanocytes, the cells responsible for skin pigmentation.

Dietary Supplementation

L-phenylalanine is considered an essential amino acid, meaning it must be obtained through diet. It plays a crucial role in protein synthesis and is a precursor to other important amino acids like tyrosine, which is involved in dopamine production . Given its importance, L-phenylalanine supplementation may be beneficial for individuals with dietary restrictions or those requiring enhanced protein intake.

Mood Enhancement and Cognitive Function

Research has shown that L-phenylalanine may have mood-enhancing properties due to its role in neurotransmitter synthesis. It can be converted into dopamine and norepinephrine, neurotransmitters associated with mood regulation and cognitive function . Some studies suggest that supplementation could aid in alleviating symptoms of depression and improving overall mental health.

Case Studies and Research Findings

Study Objective Findings
LNAA Supplementation in PKU PatientsTo assess the impact on cognitive functionsLNAA supplementation improved executive functions but had limited value for those already compliant with dietary restrictions .
L-Phenylalanine and VitiligoTo evaluate treatment efficacyCombination therapy with UV light showed significant improvement in skin pigmentation .
Dietary Intake RecommendationsTo establish safe intake levelsRecommended dietary allowance for phenylalanine is set at 33 mg/kg body weight per day for adults .

Potential Risks and Considerations

While L-phenylalanine has beneficial applications, it is important to consider potential risks, especially for individuals with certain health conditions such as schizophrenia or those on specific medications that may interact adversely with phenylalanine supplementation .

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Chain Length and Molecular Weight

  • The target peptide’s short length (5 residues) contrasts sharply with longer peptides like CAS 873878-25-2 (9 residues, MW 1091.3 g/mol), which may exhibit slower diffusion across biological membranes .
  • Shorter peptides like the target are often more synthetically accessible and cost-effective for large-scale production compared to complex analogs .

Amino Acid Composition

  • Aromatic Residues : The target’s two phenylalanine residues provide hydrophobicity, whereas CAS 391684-19-8 contains tryptophan and tyrosine, which enhance UV detection sensitivity .
  • Charged Residues : Peptides like CAS 918486-39-2 (with lysine and glutamic acid) are more water-soluble and may interact with charged biomolecules (e.g., DNA or cell membranes) .

Functional Implications

  • Threonine Role : The hydroxyl group in threonine (shared with CAS 873878-25-2) could facilitate glycosylation or phosphorylation, a feature critical in signaling peptides .
  • Biological Activity : Peptides with tryptophan (e.g., CAS 873878-25-2) often exhibit receptor-binding or antimicrobial properties due to indole ring interactions, whereas the target’s alanine-rich sequence may prioritize structural stability over bioactivity .

Research Findings and Hypotheses

  • Synthetic Feasibility : The target’s simplicity suggests compatibility with solid-phase synthesis, as evidenced by methodologies in threonine-containing peptides .
  • Hypothetical Applications: Its hydrophobic core could make it a candidate for lipid nanoparticle encapsulation or self-assembling nanomaterials, similar to alanine-rich peptides studied in drug delivery .

Biological Activity

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine (commonly referred to as a pentapeptide) is a synthetic compound that incorporates several amino acids known for their biological significance. This article explores the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitter synthesis, and potential therapeutic applications.

Structure and Composition

The compound is a pentapeptide made up of five amino acids:

  • L-Phenylalanine : An essential amino acid that serves as a precursor for neurotransmitters.
  • L-Alanine : A non-essential amino acid involved in glucose metabolism.
  • L-Threonine : An essential amino acid important for protein synthesis and immune function.

The unique combination of these amino acids suggests potential roles in various biological processes, particularly in neurotransmission and metabolic pathways.

Neurotransmitter Synthesis

L-Phenylalanine is crucial for the biosynthesis of several neurotransmitters. It is converted into L-Tyrosine, which subsequently leads to the production of dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for mood regulation, cognitive function, and stress response .

The pentapeptide's structure may enhance the transport and utilization of phenylalanine in the brain, potentially improving the synthesis of these neurotransmitters. Research indicates that L-phenylalanine competes with other amino acids to cross the blood-brain barrier, influencing overall neurotransmitter levels .

Calcium Channel Interaction

L-Phenylalanine has been identified as an antagonist at α2δ Ca²⁺ channels, which are implicated in pain transmission and neurotransmitter release. The compound exhibits a Ki value of 980 nM, indicating its potential role in modulating calcium-dependent processes in neurons . This action may contribute to its effects on pain perception and mood stabilization.

Antidepressant Properties

Studies have shown that L-phenylalanine supplementation can lead to increased levels of norepinephrine and dopamine in the brain, which are associated with antidepressant effects. However, clinical trials specifically involving L-phenylalanine alone have yielded mixed results regarding its efficacy as an antidepressant .

Analgesic Effects

The analgesic properties attributed to phenylalanine derivatives may also extend to this pentapeptide. The D-isomer of phenylalanine has been noted for its ability to inhibit enkephalin degradation, suggesting that similar mechanisms could be explored for the pentapeptide .

Study on Transport Mechanisms

A study examining the transport mechanisms of L-phenylalanine in lactating rat mammary glands revealed that this amino acid is actively transported into cells via specific transport systems (LAT1 and LAT2). This suggests that similar mechanisms could be relevant for the pentapeptide's biological activity .

Impact on Cancer Cells

Recent research investigated the impact of L-phenylalanine on the uptake of boronophenylalanine (BPA) in cancerous cells. Findings indicated that pre-treatment with L-phenylalanine enhanced BPA uptake in A549 lung cancer cells, suggesting a potential application in boron neutron capture therapy (BNCT) for cancer treatment .

Cell LineControl Uptake (%)BPA Exposure (%)BPA + L-Tyrosine Preloading (%)
A5491.0139.4540.97
V79-42.9438.7241.11

Q & A

Basic Research Questions

Q. What are the validated synthetic methodologies for L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine, and how are reaction conditions optimized?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Coupling agents like HBTU or HATU activate carboxyl groups, while bases (e.g., DIEA) enhance reaction efficiency. Stepwise elongation requires iterative deprotection (20% piperidine in DMF) and coupling cycles.
  • Optimization : Monitor coupling efficiency via Kaiser test or HPLC. Adjust solvent polarity (e.g., DMF/DCM mixtures) to improve solubility of hydrophobic residues like phenylalanine. Reaction temperature (0–25°C) and molar excess of amino acids (3–5×) are critical for minimizing truncation products .
  • Table: Typical Reaction Conditions

StepReagentSolventTimeYield
Deprotection20% piperidineDMF10–20 min>95%
CouplingFmoc-Ala-OH, HATUDMF/DCM1–2 hr85–92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.